



# Application Notes and Protocols for Utilizing SHP389 in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHP389    |           |
| Cat. No.:            | B15574588 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The emergence of drug resistance is a primary obstacle in cancer therapy, leading to treatment failure and disease progression. The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has been identified as a critical signaling node in various oncogenic pathways, making it a compelling target for therapeutic intervention. SHP389 (also known as TNO155) is a potent and selective allosteric inhibitor of SHP2.[1][2] By binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, SHP389 stabilizes SHP2 in an auto-inhibited conformation, thereby preventing its activation and downstream signaling. This mechanism of action effectively dampens oncogenic signaling, particularly in tumors driven by receptor tyrosine kinases (RTKs) and RAS mutations.[3][4]

These application notes provide a comprehensive guide for utilizing **SHP389** to investigate and overcome drug resistance mechanisms in cancer. We will detail its mechanism of action, provide protocols for key in vitro and in vivo experiments, and present available quantitative data to facilitate the design and execution of studies aimed at elucidating the role of SHP2 in adaptive resistance.

# Mechanism of Action: Overcoming Adaptive Resistance



Adaptive resistance often involves the reactivation of signaling pathways that were initially inhibited by targeted therapies. A common mechanism is the feedback activation of RTKs, which can re-establish downstream signaling through pathways like the RAS-mitogen-activated protein kinase (MAPK) cascade. SHP2 plays a pivotal role as a downstream effector of many RTKs. By inhibiting SHP2, **SHP389** can block this reactivation loop, thereby resensitizing resistant cancer cells to the primary targeted agent.[3] The combination of **SHP389** with other targeted therapies, such as EGFR or ALK inhibitors, has shown promise in preclinical models to prevent or overcome acquired resistance.[4][5]

# Data Presentation: Quantitative Analysis of SHP389 in Drug-Resistant Models

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of **SHP389** (TNO155) in combination with other targeted agents in drug-resistant cancer models. While specific data for **SHP389** is emerging, data from the structurally similar SHP2 inhibitor SHP099 is also included for comparative context where direct **SHP389** data is not available.

Table 1: In Vitro Efficacy of SHP2 Inhibitor Combinations in Resistant Cancer Cell Lines



| Cancer<br>Type                                  | Cell Line                         | Resistanc<br>e<br>Mechanis<br>m          | Combinat<br>ion<br>Therapy | IC50<br>(Combina<br>tion)                                   | Synergy<br>Score                                                               | Referenc<br>e |
|-------------------------------------------------|-----------------------------------|------------------------------------------|----------------------------|-------------------------------------------------------------|--------------------------------------------------------------------------------|---------------|
| Non-Small Cell Lung Cancer (EGFR mutant)        | PC-9<br>(EGFR<br>T790M/C7<br>97S) | Acquired resistance to EGFR inhibitors   | TNO155 +<br>Nazartinib     | Enhanced growth inhibition compared to single agents        | Not explicitly stated, but combinatio n benefit was observed.                  | [3]           |
| Neuroblast<br>oma (ALK<br>mutant)               | Kelly (ALK<br>F1174L)             | Innate resistance to some ALK inhibitors | TNO155 +<br>Ceritinib      | Synergistic<br>reduction<br>in cell<br>growth               | Synergistic                                                                    | [5][6]        |
| Neuroblast<br>oma (ALK<br>mutant)               | SH-SY5Y<br>(ALK<br>F1174L)        | Innate resistance to some ALK inhibitors | TNO155 +<br>Ceritinib      | Synergistic<br>reduction<br>in cell<br>growth               | Synergistic                                                                    | [7]           |
| Pancreatic Ductal Adenocarci noma (KRAS mutant) | Multiple<br>PDAC cell<br>lines    | Intrinsic<br>resistance                  | SHP099 +<br>Trametinib     | Additive to synergistic effects in inhibiting proliferation | Not explicitly stated, but combinatio n was more effective than single agents. | [3]           |

Table 2: In Vivo Efficacy of SHP2 Inhibitor Combinations in Resistant Tumor Models



| Cancer Type                                    | Model                                                       | Combination<br>Therapy               | Outcome                                                           | Reference |
|------------------------------------------------|-------------------------------------------------------------|--------------------------------------|-------------------------------------------------------------------|-----------|
| Neuroblastoma<br>(ALK mutant)                  | Zebrafish<br>Xenografts<br>(Kelly, SH-SY5Y,<br>LAN-6 cells) | TNO155 +<br>Ceritinib/Lorlatini<br>b | Sensitized xenografts to ALK inhibitors, reducing tumor mass.     | [7]       |
| Non-Small Cell<br>Lung Cancer<br>(EGFR mutant) | Patient-Derived<br>Xenograft (PDX)                          | TNO155 +<br>Osimertinib              | Enhanced anti-<br>tumor efficacy<br>compared to<br>single agents. | [8]       |

# Experimental Protocols Protocol 1: Generation of Drug-Resistant Cancer Cell Lines

This protocol describes a common method for generating drug-resistant cancer cell lines through gradual dose escalation.

#### Materials:

- · Parental cancer cell line of interest
- Complete cell culture medium
- Targeted therapeutic agent (e.g., EGFR inhibitor, ALK inhibitor)
- 96-well plates
- Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)
- Plate reader
- Sterile culture flasks and dishes



#### Procedure:

- Determine the initial IC50:
  - Seed the parental cancer cells in 96-well plates.
  - Treat the cells with a range of concentrations of the targeted therapeutic agent for 72 hours.
  - Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
- Initial Drug Exposure:
  - Culture the parental cells in their complete medium containing the targeted agent at a concentration equal to the IC50.
  - Maintain the culture, changing the medium with the fresh drug-containing medium every 3-4 days.

#### • Dose Escalation:

- Once the cells resume a normal growth rate (comparable to the parental line in drug-free medium), passage them and increase the drug concentration by 1.5 to 2-fold.
- Repeat this process of gradual dose escalation. It is advisable to cryopreserve cells at each new concentration level.[9]
- Characterization of Resistant Cells:
  - After several months of continuous culture (typically 3-6 months), the resulting cell population should exhibit significant resistance.
  - Determine the new IC50 of the resistant cell line to the targeted agent. A significant increase in IC50 (e.g., >5-fold) confirms the resistant phenotype.
  - The resistant cell line is now ready for use in experiments with **SHP389**.



## Protocol 2: In Vitro Combination Therapy and Synergy Analysis

This protocol outlines the procedure for assessing the efficacy of **SHP389** in combination with a targeted agent in drug-resistant cells.

#### Materials:

- Drug-resistant cancer cell line
- Parental cancer cell line (as a control)
- SHP389
- · Targeted therapeutic agent
- · Complete cell culture medium
- 96-well plates
- · Cell viability assay reagent
- Plate reader
- Synergy analysis software (e.g., CompuSyn, SynergyFinder)

#### Procedure:

- Cell Seeding:
  - Seed the drug-resistant and parental cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Drug Treatment:
  - Prepare serial dilutions of SHP389 and the targeted therapeutic agent, both alone and in combination at a constant ratio (e.g., based on their individual IC50 values).



- Treat the cells with the single agents and the combinations for 72 hours. Include a vehicletreated control (e.g., DMSO).
- · Cell Viability Assessment:
  - After the incubation period, measure cell viability using a suitable assay.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle-treated control.
  - Determine the IC50 values for each single agent and the combinations.
  - Use synergy analysis software to calculate a Combination Index (CI) or a synergy score. A
     CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates
     antagonism.

# Protocol 3: Western Blot Analysis of Pathway Modulation

This protocol is for assessing the effect of **SHP389** on downstream signaling pathways in resistant cells.

#### Materials:

- Drug-resistant and parental cancer cell lines
- SHP389
- Targeted therapeutic agent
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- PVDF membranes



- Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate and imaging system

#### Procedure:

- Cell Treatment and Lysis:
  - Seed cells in 6-well plates and grow to 70-80% confluency.
  - Treat the cells with SHP389, the targeted agent, or the combination for a short period (e.g., 2-6 hours) to observe acute signaling changes.
  - Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[3]
- · Protein Quantification:
  - Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:
  - Separate equal amounts of protein (20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane and incubate with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection and Analysis:
  - Visualize the protein bands using a chemiluminescent substrate.
  - Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.[3]



## **Visualizations**

Mechanism of SHP389 in Overcoming Adaptive Resistance



Click to download full resolution via product page



Caption: **SHP389** overcomes adaptive resistance by inhibiting SHP2-mediated RAS-MAPK pathway reactivation.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Utilizing SHP389 in Drug Resistance Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574588#using-shp389-to-study-drug-resistance-mechanisms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com